2-Bromo-3,3,5,5-tetramethylcyclohexanone

Catalog No.
S816642
CAS No.
2065-77-2
M.F
C10H17BrO
M. Wt
233.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3,3,5,5-tetramethylcyclohexanone

CAS Number

2065-77-2

Product Name

2-Bromo-3,3,5,5-tetramethylcyclohexanone

IUPAC Name

2-bromo-3,3,5,5-tetramethylcyclohexan-1-one

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

InChI

InChI=1S/C10H17BrO/c1-9(2)5-7(12)8(11)10(3,4)6-9/h8H,5-6H2,1-4H3

InChI Key

SSUUZZPYKJHKEE-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(C1)(C)C)Br)C

Canonical SMILES

CC1(CC(=O)C(C(C1)(C)C)Br)C

2-Bromo-3,3,5,5-tetramethylcyclohexanone is a chemical compound with the molecular formula C10H17BrO. It features a six-membered cyclohexane ring with a ketone functional group at the second position and a bromine atom also attached at the second carbon. The remaining four carbons in the ring (C3, C4, C5, and C6) are each substituted with three methyl groups (CH3), making them tertiary carbons. This unique structure contributes to its distinct chemical properties and reactivity profile.

As 2-Bromo-3,3,5,5-tetramethylcyclohexanone primarily serves as a synthetic intermediate, a specific mechanism of action is not applicable. Its role lies in its reactivity for further chemical transformations.

  • Handle with gloves and appropriate personal protective equipment due to potential skin irritation.
  • Work in a well-ventilated area as the compound might have respiratory irritants.
  • Flammability data is unavailable, but exercise caution as organic compounds can be flammable.
  • Dispose of according to chemical waste disposal regulations.
. Notably, it can undergo:

  • Nucleophilic substitutions: The bromine atom can be replaced by various nucleophiles.
  • Reduction reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
  • Conjugate addition reactions: This compound can react with organometallic reagents like trimethylaluminium in the presence of catalysts to yield further derivatives.

2-Bromo-3,3,5,5-tetramethylcyclohexanone serves primarily as a synthetic intermediate in organic chemistry. Its applications include:

  • Synthetic Chemistry: It is used in the synthesis of complex organic molecules and derivatives.
  • Conformational Studies: The compound has been utilized in studies investigating conformational interconversion within cyclohexane derivatives through techniques such as proton magnetic resonance spectroscopy.

Interaction studies involving 2-Bromo-3,3,5,5-tetramethylcyclohexanone primarily focus on its reactivity with other chemical species rather than biological interactions. The compound's ability to undergo nucleophilic substitution makes it a valuable candidate for exploring reaction mechanisms and kinetics within organic synthesis contexts.

Several compounds share structural or functional similarities with 2-Bromo-3,3,5,5-tetramethylcyclohexanone. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3,3,5,5-TetramethylcyclohexanoneC10H18OLacks bromine; only contains ketone functional group
2-Bromo-2-methylcyclohexanoneC10H17BrODifferent substitution pattern; less steric hindrance
4-Bromo-4-methylcyclohexanoneC10H17BrOBromine at a different position; alters reactivity
5-BromocyclohexanoneC6H9BrOSmaller ring; different molecular weight and properties

The presence of both the ketone group and the bromine atom in 2-Bromo-3,3,5,5-tetramethylcyclohexanone allows it to exhibit unique reactivity patterns that distinguish it from these similar compounds .

XLogP3

3.3

Dates

Modify: 2024-04-14

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